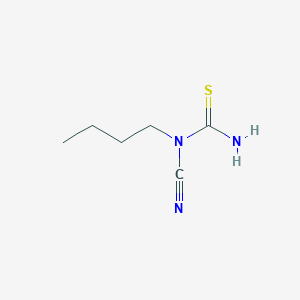
N-Butyl-N-cyanothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-cyanothiourea is an organosulfur compound with the chemical formula C₆H₁₁N₃S It is a derivative of thiourea, where the hydrogen atoms are replaced by a butyl group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-N-cyanothiourea can be synthesized through a condensation reaction between butylamine and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of the thiourea derivative . Another method involves the reaction of butyl isothiocyanate with cyanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where butylamine and carbon disulfide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-cyanothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl thiourea derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N-cyanothiourea has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Butyl-N-cyanothiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects . The cyano group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Structurally similar but lacks the butyl and cyano groups.
N-Butylthiourea: Similar but without the cyano group.
N-Cyanothiourea: Similar but without the butyl group.
Uniqueness
N-Butyl-N-cyanothiourea is unique due to the presence of both butyl and cyano groups, which confer distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the cyano group increases its reactivity and potential for forming stable complexes .
Propiedades
Número CAS |
68695-76-1 |
|---|---|
Fórmula molecular |
C6H11N3S |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1-butyl-1-cyanothiourea |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-9(5-7)6(8)10/h2-4H2,1H3,(H2,8,10) |
Clave InChI |
DIZGGJGMWBVNIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

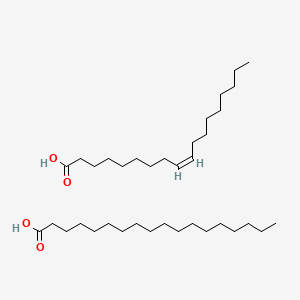
![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
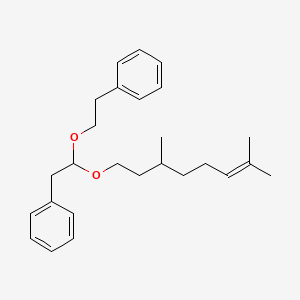
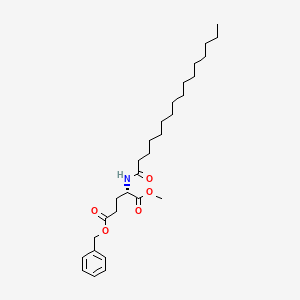
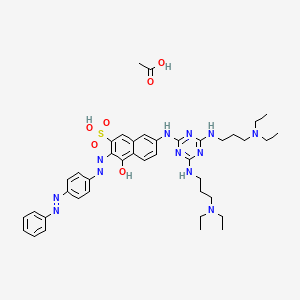
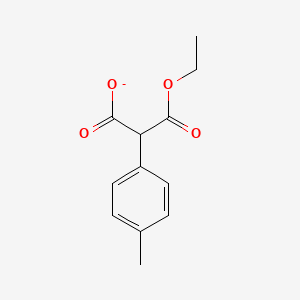
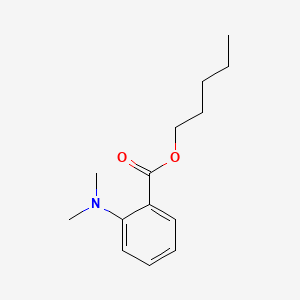
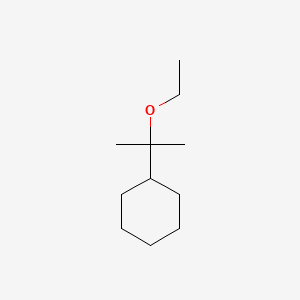

methanone](/img/structure/B14463638.png)
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
